

# Synthesis and Characterization of Tris(methylamino)borane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tris(methylamino)borane*

Cat. No.: *B15388924*

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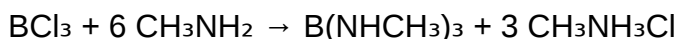
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Tris(methylamino)borane**, a significant compound in the field of boron-nitrogen chemistry. This document details the synthetic pathways, experimental protocols, and in-depth characterization of the molecule, presenting data in a clear and accessible format for researchers and professionals in drug development and materials science.

## Synthesis of Tris(methylamino)borane

The primary synthetic route to **Tris(methylamino)borane**,  $B(NHCH_3)_3$ , involves the reaction of a boron trihalide with methylamine. The most common precursor is boron trichloride ( $BCl_3$ ). The reaction proceeds via a nucleophilic substitution mechanism where the methylamine displaces the chloride ions on the boron atom. An excess of methylamine is typically used to neutralize the hydrogen chloride byproduct, which forms methylammonium chloride.

A general reaction scheme is as follows:



This reaction is typically carried out in an inert solvent, such as a non-polar organic solvent, under anhydrous conditions to prevent hydrolysis of the boron trichloride and the product.

# Experimental Protocol: Synthesis of Tris(methylamino)borane

## Materials:

- Boron trichloride ( $\text{BCl}_3$ ) solution in an appropriate solvent (e.g., hexane)
- Methylamine ( $\text{CH}_3\text{NH}_2$ ) gas or solution in an appropriate solvent (e.g., THF)
- Anhydrous non-polar solvent (e.g., hexane, toluene)
- Inert gas (e.g., nitrogen or argon)
- Standard Schlenk line and glassware

## Procedure:

- A solution of boron trichloride in an anhydrous non-polar solvent is cooled in an ice bath under an inert atmosphere.
- An excess of methylamine (at least 6 equivalents) is slowly added to the cooled and stirred boron trichloride solution. This can be done by bubbling methylamine gas through the solution or by the dropwise addition of a methylamine solution.
- The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.
- The resulting white precipitate of methylammonium chloride is removed by filtration under an inert atmosphere.
- The solvent is removed from the filtrate under reduced pressure to yield crude **Tris(methylamino)borane**.
- The product can be further purified by vacuum distillation.

# Characterization of Tris(methylamino)borane

**Tris(methylamino)borane** has been characterized using various spectroscopic techniques to confirm its structure and purity.<sup>[1]</sup>

## Physical Properties

Property	Value
Molecular Formula	C <sub>3</sub> H <sub>12</sub> BN <sub>3</sub>
Molecular Weight	84.93 g/mol
Appearance	Not specified in search results
Melting Point	Not specified in search results
Boiling Point	Not specified in search results
Density	Not specified in search results

## Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Tris(methylamino)borane** based on information for related compounds and general principles of spectroscopy.

Table 2.1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~2.5 - 3.0 ppm	Doublet	9H	-CH <sub>3</sub>
Broad signal	Singlet	3H	-NH

Table 2.2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift (δ)	Assignment
~28 - 35 ppm	-CH <sub>3</sub>

Table 2.3: Predicted <sup>11</sup>B NMR Spectral Data

Chemical Shift ( $\delta$ )	Multiplicity
~24 - 28 ppm	Singlet

Table 2.4: Predicted Infrared (IR) Spectral Data

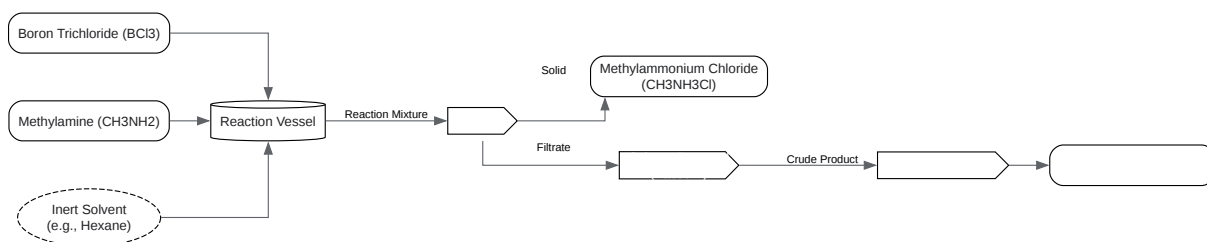
Wavenumber ( $\text{cm}^{-1}$ )	Assignment
~3400 - 3500	N-H stretching
~2800 - 3000	C-H stretching
~1450 - 1550	B-N stretching
~1350 - 1450	C-H bending

Table 2.5: Predicted Mass Spectrometry Data

m/z	Ion
85	$[\text{M}]^+$ (for $^{11}\text{B}$ isotope)
84	$[\text{M}]^+$ (for $^{10}\text{B}$ isotope)
70	$[\text{M} - \text{CH}_3]^+$
55	$[\text{M} - \text{NHCH}_3]^+$

## Visualization of Workflows

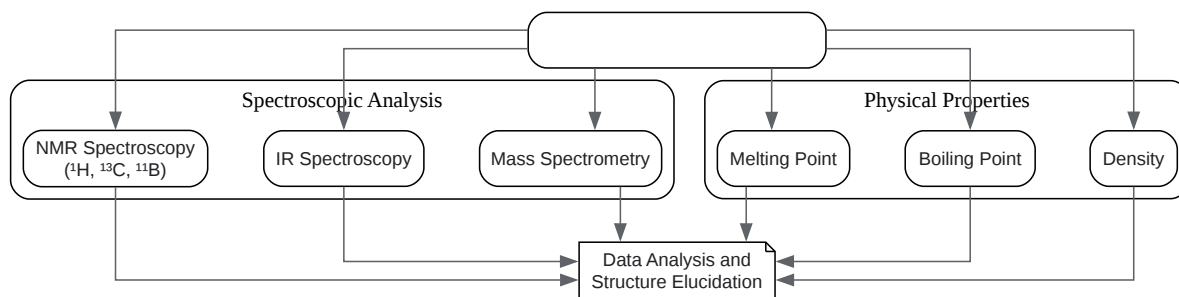
### Synthetic Pathway



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Caption: Synthetic workflow for **Tris(methylamino)borane**.

## Characterization Workflow



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Caption: Characterization workflow for **Tris(methylamino)borane**.

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## References

- 1. Conversion of  $\text{B}(\text{NHCH}_3)_3$  into boron nitride and polyborazine fibres and tubular BN structures derived therefrom - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
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